Product packaging for Orexin receptor antagonist 2(Cat. No.:)

Orexin receptor antagonist 2

Cat. No.: B2380042
M. Wt: 433.5 g/mol
InChI Key: GKTSTVGKOKZFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Discovery and Physiological Roles of Orexins/Hypocretins

In 1998, two independent research groups simultaneously identified a new family of neuropeptides. wikipedia.orgmdpi.comjst.go.jp One group named them "orexins" from the Greek word "orexis," meaning appetite, due to their observed effects on food intake. mdpi.com The other group dubbed them "hypocretins" because they are produced in the hypothalamus and bear a structural resemblance to secretin. mdpi.com These two neuropeptides, orexin-A (or hypocretin-1) and orexin-B (or hypocretin-2), are derived from a single precursor protein called prepro-orexin. nih.govfrontiersin.org They are produced by a specific cluster of neurons located exclusively in the lateral and posterior hypothalamus. jst.go.jpnih.gov

While initially linked to feeding, the primary and most critical role of the orexin (B13118510) system is the regulation of sleep-wake cycles. frontiersin.orgnih.govnih.govnumberanalytics.com Orexin neurons are highly active during wakefulness, promoting arousal and maintaining a consolidated awake state. wikipedia.orgmdpi.com They achieve this by exciting various wake-promoting nuclei in the brain, including those that release dopamine, norepinephrine, histamine, and acetylcholine. wikipedia.orgnih.govfrontiersin.org The discovery that a deficiency in orexin signaling is the underlying cause of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy, solidified the system's importance in sleep regulation. wikipedia.orgjst.go.jp Intracerebroventricular injections of orexin-A have been shown to increase wakefulness and suppress both REM and non-REM sleep. mdpi.com

Beyond sleep, the orexin system is intricately involved in a variety of other physiological and behavioral processes. nih.govfrontiersin.orgfrontiersin.org Orexin neurons are influenced by metabolic cues such as glucose, leptin, and ghrelin, suggesting a role in linking energy balance with arousal states. frontiersin.orgnih.gov Central administration of orexins can stimulate food intake. jst.go.jpfrontiersin.org

The orexin system also plays a significant role in emotion and reward. frontiersin.orgfrontiersin.org Orexin neurons project to limbic system structures, and their activation is associated with increased vigilance during emotional stimuli and stress responses. frontiersin.orgnih.gov High levels of orexin-A have been linked to feelings of happiness, while low levels are associated with sadness. wikipedia.org Furthermore, the orexin system modulates the brain's reward circuitry, particularly the dopaminergic system, influencing motivation and the reinforcing effects of drugs of abuse. mdpi.comfrontiersin.org

Orexin Receptors: OX1R and OX2R Subtypes

The physiological effects of orexins are mediated through their interaction with two distinct G-protein coupled receptors (GPCRs): the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). nih.govnih.govfrontiersin.org

Both OX1R and OX2R belong to the class A, rhodopsin-like family of GPCRs. frontiersin.org Upon binding of orexin peptides, these receptors undergo a conformational change that facilitates their coupling to heterotrimeric G-proteins, primarily the Gq/11 subclass. nih.govfrontiersin.orgfrontiersin.org This activation leads to the stimulation of phospholipase C and a subsequent increase in intracellular calcium levels. nih.govfrontiersin.org OX2R has also been shown to couple to Gi/o and Gs proteins, suggesting a more diverse range of intracellular signaling pathways. nih.govfrontiersin.orgmedchemexpress.com This complex signaling cascade ultimately results in the excitatory effects of orexins on neurons. nih.govresearchgate.net

OX1R and OX2R exhibit distinct yet overlapping distribution patterns throughout the brain, which contributes to their differential physiological roles. nih.govfrontiersin.orgnih.govnih.gov For instance, OX1R is prominently expressed in the locus coeruleus, a key area for arousal and attention, while OX2R is abundant in the tuberomammillary nucleus, which contains histamine-producing neurons involved in wakefulness. nih.govnih.gov Other areas with notable receptor expression include the cerebral cortex, hippocampus, amygdala, and various hypothalamic nuclei. nih.govcornell.eduresearchgate.net

The two orexin peptides also display different affinities for the receptor subtypes. nih.gov Orexin-A binds to both OX1R and OX2R with high and roughly equal affinity. nih.govnih.govmedchemexpress.comresearchgate.net In contrast, orexin-B has a significantly higher affinity for OX2R, showing a 5- to 100-fold greater preference for OX2R over OX1R. nih.gov This selectivity in binding, coupled with the differential receptor distribution, allows for a nuanced regulation of the various functions mediated by the orexin system.

Therapeutic Rationale for Orexin Receptor Antagonism

Given the critical role of the orexin system in promoting and maintaining wakefulness, it follows that blocking the action of orexins at their receptors would promote sleep. nih.govpatsnap.comnih.gov This concept forms the therapeutic rationale for the development of orexin receptor antagonists as a novel treatment for insomnia. patsnap.comnih.govwikipedia.org By inhibiting the wake-promoting signals of the orexin system, these antagonists can help initiate and maintain sleep. patsnap.commypcnow.org

This approach offers a distinct advantage over traditional hypnotic agents, which often work by broadly sedating the central nervous system. nih.govmypcnow.org Orexin antagonists, by specifically targeting the wakefulness-regulating pathway, have the potential to induce a more natural physiological sleep state. nih.gov The development of these compounds, including both dual orexin receptor antagonists (DORAs) that block both OX1R and OX2R, and selective orexin receptor antagonists (SORAs), represents a significant advancement in the pharmacological management of sleep disorders. patsnap.comwikipedia.org Beyond insomnia, the involvement of the orexin system in reward and stress pathways suggests that orexin receptor antagonists may also have therapeutic potential in treating substance use disorders and anxiety. nih.govtandfonline.com

Addressing Unmet Needs in Sleep Disorder Pharmacotherapy

For many years, the pharmacological management of insomnia has been fraught with limitations, creating a clear unmet need for safer and more effective treatments. nih.govtandfonline.com Traditional hypnotics, while offering short-term relief, are associated with a range of issues that compromise their long-term utility and patient quality of life. nih.govracgp.org.auiomcworld.org

A primary concern with established treatments is the risk of adverse events, including residual next-day somnolence, cognitive impairment, and an increased risk of accidents and injuries. nih.govtandfonline.com Furthermore, safety concerns and a perceived lack of efficacy with approved medications have led to the frequent off-label prescription of agents like antidepressants and antipsychotics, despite a lack of robust evidence for their risk-benefit ratio in insomnia. nih.govtandfonline.com

Benzodiazepines, a cornerstone of sleep medication for decades, carry a significant risk of dependence, which can lead to prolonged use and a worsening of adverse effects, making them unsuitable for chronic insomnia management. nih.govracgp.org.au Many of the available agents have not consistently demonstrated effectiveness in promoting sleep maintenance, a key goal for many patients. nih.gov This systematic review of real-world evidence highlights a clear and persistent need for insomnia therapies that can improve sleep quality without causing next-day impairment or carrying a risk of dependence. nih.govtandfonline.comresearchgate.net

Comparison with Traditional Hypnotics and GABAergic Modulators

Orexin receptor antagonists represent a fundamental departure from traditional hypnotics, such as benzodiazepines and "Z-drugs" (e.g., zolpidem, eszopiclone), which act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABAa) receptor. annualreviews.orgiomcworld.orgnih.gov The key distinction lies in their mechanism of action. GABAergic modulators promote sleep through broad, global inhibition of the central nervous system (CNS), whereas orexin antagonists selectively target and suppress the wake-promoting signals of the orexin system. annualreviews.orgoup.comnih.gov

This targeted mechanism yields several potential advantages over older medications. nih.gov Unlike GABAa modulators, which can disrupt natural sleep architecture, orexin antagonists have been shown to promote both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, resulting in a sleep state that more closely resembles natural sleep. annualreviews.organnualreviews.orgnih.gov Preclinical and clinical studies have demonstrated that orexin antagonists have a reduced potential for cognitive impairment compared to GABAergic agents. annualreviews.orgnih.gov Furthermore, individuals treated with orexin antagonists can be more easily aroused from sleep in response to salient or threatening stimuli, a significant difference from the deeper, less arousable sedation induced by GABAa modulators. annualreviews.orgfrontiersin.org

Finally, long-term studies of orexin antagonists have not shown evidence of tolerance or addiction potential, addressing a major limitation of benzodiazepines. annualreviews.orguspharmacist.com

Table 1: Comparison of Orexin Receptor Antagonists and GABAergic Modulators

Feature Orexin Receptor Antagonists Traditional Hypnotics (GABAergic Modulators)
Mechanism of Action Selectively blocks wake-promoting orexin receptors (OX1R/OX2R). oup.comdroracle.ai Enhances the effect of the inhibitory neurotransmitter GABA, causing widespread CNS depression. iomcworld.orgoup.com
Effect on Wakefulness Attenuates wakefulness. annualreviews.org Induces sedation and hypnosis. oup.com
Sleep Architecture Promotes both NREM and REM sleep, preserving natural sleep patterns. annualreviews.organnualreviews.org Can suppress REM sleep and alter normal sleep architecture. nih.govnih.gov
Cognitive Effects Minimal cognitive impairment at therapeutic doses. nih.govnih.gov Associated with next-day drowsiness, memory impairment, and cognitive deficits. racgp.org.aunih.gov
Arousability Allows for easier arousal in response to relevant stimuli. annualreviews.orgfrontiersin.org Can impair the ability to awaken in response to stimuli like a fire alarm. frontiersin.org
Dependence/Tolerance Low potential for abuse, tolerance, or physical dependence. annualreviews.org Risk of tolerance, dependence, and withdrawal symptoms. nih.govracgp.org.au

Classification of Orexin Receptor Antagonists

Orexin receptor antagonists are categorized based on their binding affinity for the two orexin receptor subtypes, OX1R and OX2R. This differentiation is critical as the receptors have distinct, though overlapping, roles in regulating sleep and wakefulness. nih.gov

Dual Orexin Receptor Antagonists (DORAs)

Dual Orexin Receptor Antagonists, or DORAs, are compounds that act as antagonists at both the OX1 and OX2 receptors. droracle.aiwikipedia.org By blocking both receptor subtypes, DORAs effectively inhibit the arousal-promoting signals of both orexin-A and orexin-B neuropeptides. iomcworld.orgdroracle.ai This dual antagonism is designed to both facilitate the transition into sleep and maintain sleep throughout the night. iomcworld.org Several DORAs have been successfully developed and approved for the treatment of insomnia. wikipedia.orghealthline.com

Research indicates that while antagonism of both receptors is effective, the sleep-promoting effects of DORAs are primarily driven by their action on the OX2R. annualreviews.org

Table 2: Examples of Dual Orexin Receptor Antagonists (DORAs)

Compound Status Primary Indication
Suvorexant FDA Approved (2014) iomcworld.org Insomnia iomcworld.orgwikipedia.org
Lemborexant FDA Approved (2019) iomcworld.orgwikipedia.org Insomnia iomcworld.orgwikipedia.org
Daridorexant FDA Approved (2022) annualreviews.orghealthline.com Insomnia wikipedia.orghealthline.com
Almorexant (B167863) Development Discontinued nih.gov Insomnia nih.gov

Selective Orexin 2 Receptor Antagonists (2-SORAs)

Selective Orexin 2 Receptor Antagonists (2-SORAs) are a refined class of drugs that exhibit a high binding affinity specifically for the OX2R, with significantly less activity at the OX1R. nih.govkarger.com The development of 2-SORAs was driven by research indicating that OX2R signaling is the primary dictator of arousal and the sleep-wake cycle. nih.govannualreviews.org Antagonizing the OX2R alone has been shown to be sufficient to promote sleep in preclinical models and in humans, with an efficacy similar to that of DORAs. nih.gov

This selective approach may offer advantages. Unlike DORAs which can strongly promote REM sleep, 2-SORAs are suggested to promote a proportional increase in both NREM and REM sleep, potentially leading to a more balanced sleep architecture. nih.gov Several 2-SORAs are in clinical development for insomnia and other conditions like major depressive disorder. nih.govrsc.org The clinical success of these compounds has confirmed that selective OX2R antagonism is a viable and effective strategy for treating sleep disorders. nih.gov

Table 3: Examples of Selective Orexin 2 Receptor Antagonists (2-SORAs)

Compound Status Investigated For
Seltorexant (B610775) (MIN-202) In Clinical Development nih.govwikipedia.org Insomnia, Major Depressive Disorder nih.govwikipedia.org
MK-1064 In Clinical Development nih.gov Insomnia nih.gov

Table of Mentioned Compounds

Compound Name Class/Type
Almorexant Dual Orexin Receptor Antagonist (DORA)
Amitriptyline Antidepressant
Brotizolam Benzodiazepine (GABAergic Modulator)
Daridorexant Dual Orexin Receptor Antagonist (DORA)
Diazepam Benzodiazepine (GABAergic Modulator)
Diphenhydramine Antihistamine
Doxepin Tricyclic Antidepressant
Doxylamine Antihistamine
Eszopiclone Z-drug (GABAergic Modulator)
Estazolam Benzodiazepine (GABAergic Modulator)
Filorexant (B1672671) Dual Orexin Receptor Antagonist (DORA)
Flunitrazepam Benzodiazepine (GABAergic Modulator)
Flurazepam Benzodiazepine (GABAergic Modulator)
Lemborexant Dual Orexin Receptor Antagonist (DORA)
Lorazepam Benzodiazepine (GABAergic Modulator)
Melatonin Hormone/Supplement
Mirtazapine Antidepressant
MK-1064 Selective Orexin 2 Receptor Antagonist (2-SORA)
MK-3697 Selective Orexin 2 Receptor Antagonist (2-SORA)
Nitrazepam Benzodiazepine (GABAergic Modulator)
Nivasorexant Selective Orexin 1 Receptor Antagonist (1-SORA)
Oxazepam Benzodiazepine (GABAergic Modulator)
Quazepam Benzodiazepine (GABAergic Modulator)
Ramelteon Melatonin Receptor Agonist
Seltorexant Selective Orexin 2 Receptor Antagonist (2-SORA)
Suvorexant Dual Orexin Receptor Antagonist (DORA)
Tasimelteon Melatonin Receptor Agonist
Temazepam Benzodiazepine (GABAergic Modulator)
Trazodone Antidepressant
Triazolam Benzodiazepine (GABAergic Modulator)
Zaleplon Z-drug (GABAergic Modulator)
Zolpidem Z-drug (GABAergic Modulator)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31N5O2 B2380042 Orexin receptor antagonist 2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(4,6-dimethylpyrimidin-2-yl)-2-[(5-methoxy-1H-indol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O2/c1-17-13-18(2)28-24(27-17)29-11-8-25(9-12-29)7-4-10-30(23(25)31)16-19-15-26-22-6-5-20(32-3)14-21(19)22/h5-6,13-15,26H,4,7-12,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTSTVGKOKZFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC3(CCCN(C3=O)CC4=CNC5=C4C=C(C=C5)OC)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Clinical Research and Therapeutic Applications of Orexin 2 Receptor Antagonists

Clinical Trial Methodologies and Study Designs

The evaluation of orexin (B13118510) 2 receptor antagonists has been conducted through rigorous clinical trial methodologies designed to assess their efficacy and safety. These studies form the foundation of our understanding of this class of drugs.

The gold standard for assessing the efficacy of new therapeutic agents, randomized, double-blind, placebo-controlled trials (RCTs), have been central to the clinical development of orexin 2 receptor antagonists. iasp-pain.orgnih.govfrontiersin.orgnih.gov In these trials, participants are randomly assigned to receive either the active drug or a placebo, with neither the participants nor the investigators knowing who is receiving which, to minimize bias. This design has been consistently employed in pivotal Phase 3 trials for compounds such as suvorexant, lemborexant, and daridorexant to evaluate their impact on insomnia. nih.govnih.govresearchgate.net For instance, two multicenter, randomized, double-blind, placebo-controlled, phase 3 trials were conducted for daridorexant at 156 sites across 17 countries, where adults with insomnia disorder were randomly assigned to receive daridorexant or a placebo every evening for three months. nih.gov Similarly, trials for suvorexant involved randomized, double-blind, placebo-controlled, parallel-group studies lasting three months in both non-elderly and elderly patients with insomnia. nih.gov The use of a crossover design has also been implemented in some studies, where patients receive both the active drug and placebo in different periods of the trial, allowing for within-subject comparisons. researchgate.netnih.govtechnion.ac.il

Polysomnography (PSG) serves as a key objective measure in clinical trials of orexin 2 receptor antagonists. nih.govresearchgate.netatsjournals.org This comprehensive sleep study records brain waves (electroencephalogram), eye movements (electrooculogram), muscle activity (electromyogram), and other physiological parameters to provide a detailed picture of sleep architecture and continuity. nih.gov PSG is typically performed in a sleep laboratory on specified nights during the trial, such as at the beginning and end of treatment periods, to objectively measure endpoints. researchgate.netnih.gov Key objective sleep parameters assessed via PSG include latency to persistent sleep (LPS), wake after sleep onset (WASO), total sleep time (TST), and sleep efficiency (SE). researchgate.netatsjournals.orgnih.govnih.gov For example, in trials for lemborexant, PSG was used to assess LPS and WASO on nights 1 and 2, and again on nights 29 and 30 of treatment. oup.com

Clinical Efficacy in Sleep Disorders

Clinical trials have demonstrated the efficacy of orexin 2 receptor antagonists in improving key parameters of sleep for individuals with insomnia.

A primary finding from clinical studies is the ability of orexin 2 receptor antagonists to improve both sleep onset and sleep maintenance. nih.govaasm.orgoup.comsemanticscholar.org This dual benefit addresses two of the most common complaints of individuals with insomnia. For instance, suvorexant was shown to be superior to placebo in improving both subjective and polysomnography endpoints for sleep onset and maintenance at various time points over a three-month period. nih.gov Similarly, lemborexant demonstrated significant improvements in both sleep onset and maintenance outcomes compared to placebo in a one-month phase 3 study. oup.com Daridorexant has also been shown to significantly improve both sleep onset and maintenance. nih.gov

Latency to Persistent Sleep (LPS) is a specific and objective measure of sleep onset, defined as the time from "lights out" to the first 10 consecutive minutes of sleep as measured by polysomnography. nih.gov Orexin 2 receptor antagonists have consistently shown a significant reduction in LPS compared to placebo. nih.govresearchgate.netnih.govoup.comclinicaltrialsarena.com

In a phase 2 study of the selective orexin-2 receptor antagonist seltorexant (B610775), treatment resulted in a shorter latency to persistent sleep. nih.gov Specifically, the mean change in LPS from placebo was -18.8 minutes on the first night and -29.9 minutes after five days of treatment. nih.gov Similarly, in two pivotal phase 3 trials of suvorexant, the higher dose was superior to placebo for LPS at night 1, month 1, and month 3 in both trials, with one exception at month 3 in one of the trials. nih.gov

Clinical trial data for various orexin receptor antagonists on Latency to Persistent Sleep (LPS) are summarized in the interactive table below.

CompoundStudyPopulationTreatment Group(s)Change in LPS from Placebo (minutes)Timepoint
Daridorexant Study 1 (Phase 3)Adults with insomnia50 mg-11.4Month 1
50 mg-11.7Month 3
Lemborexant Study 304 (Phase 3)Older adults with insomnia5 mg-22.02 (change from baseline)Nights 1/2
10 mg-25.42 (change from baseline)Nights 1/2
5 mg-25.37 (change from baseline)Nights 29/30
10 mg-28.20 (change from baseline)Nights 29/30
Seltorexant Phase 2Individuals with insomnia40 mg-18.8Day 1/2
40 mg-29.9Day 5/6
TS-142 Phase 2Patients with insomnia5 mg-15.48Single Dose
10 mg-19.46Single Dose
30 mg-26.97Single Dose

Note: Data presented as least squares mean difference from placebo or change from baseline as specified in the source.

Improvements in Sleep Onset and Sleep Maintenance

Wake After Sleep Onset (WASO)

A primary measure of sleep maintenance, Wake After Sleep Onset (WASO) is consistently and significantly reduced by the administration of orexin 2 receptor antagonists. Clinical studies involving various compounds have demonstrated dose-dependent decreases in the time spent awake after initially falling asleep.

For instance, the dual orexin receptor antagonist suvorexant showed pronounced, dose-related effects on sleep maintenance, with WASO being a key secondary endpoint where significant improvements were observed. neurology.org Similarly, a phase 2 trial of the DORA ACT-541468 demonstrated a significant dose-response relationship for WASO, with mean reductions from baseline ranging from approximately 29 to 45 minutes across different doses. oup.com Another DORA, TS-142, showed least-squares mean differences from placebo in WASO of -27.52 minutes, -35.44 minutes, and -54.69 minutes for ascending doses. nih.gov

Studies with selective orexin 2 receptor antagonists (SORA-2) have shown similar efficacy. Treatment with seltorexant resulted in a reduction in WASO compared to placebo. ovid.com A trial using the SORA-2 JNJ-48816274 also reported a significant reduction in WASO. nih.gov

Clinical Trial Data on Wake After Sleep Onset (WASO)

Compound (Type)Key Finding on WASOCitation
Suvorexant (DORA)Showed significant dose-related improvements in sleep maintenance (WASO). neurology.org
ACT-541468 (DORA)Observed mean reductions from baseline of -29.0 to -45.5 min. oup.com
TS-142 (DORA)Least-squares mean differences from placebo of -27.5 to -54.7 min. nih.gov
Seltorexant (SORA-2)Mean changes from placebo were -11.1 min (single dose) and -11.3 min (multiple doses). ovid.com
JNJ-48816274 (SORA-2)Significantly reduced WASO compared to placebo. nih.gov
Total Sleep Time (TST) and Sleep Efficiency (SE)

Orexin 2 receptor antagonists have been shown to increase both Total Sleep Time (TST) and Sleep Efficiency (SE). SE, the percentage of time spent asleep while in bed, is a primary endpoint in many insomnia trials.

In a study with the DORA filorexant (B1672671), all tested doses were significantly more effective than placebo at improving SE on both the first night and at the end of week four. nih.gov The mean change in SE from baseline ranged from 18.3% to 25.0% with filorexant versus 10.2% with placebo on night one. nih.gov Suvorexant also demonstrated significant, dose-related improvements in SE at both night one and the end of week four. neurology.org In a pilot study with shift workers, suvorexant increased objective TST by over two hours after two weeks of treatment compared to placebo. stanford.edu

The selective orexin-2 receptor antagonist JNJ-48816274 was found to significantly increase both total sleep time and sleep efficiency in a clinical trial. nih.gov Another SORA-2, seltorexant, also increased SE compared with placebo; the mean change in sleep efficiency from placebo was 5.8% after a single dose and 7.9% after multiple doses. ovid.com This was accompanied by a corresponding increase in TST of 27.7 minutes and 37.9 minutes, respectively. ovid.com

Clinical Trial Data on TST and SE

Compound (Type)Key Finding on TST / SECitation
Filorexant (DORA)Mean change in SE from baseline of 18.3%–25.0% vs 10.2% for placebo on Night 1. nih.gov
Suvorexant (DORA)Significant dose-related improvements on the coprimary endpoints of SE. neurology.org
Seltorexant (SORA-2)Mean change in SE from placebo of +5.8% (single dose) and +7.9% (multiple doses). ovid.com
JNJ-48816274 (SORA-2)Significantly increased TST and SE compared to placebo. nih.gov

Effects on Sleep Architecture in Humans (NREM, REM)

The influence of orexin 2 receptor antagonism on the underlying structure of sleep, known as sleep architecture, has been a key area of investigation. Evidence suggests that these compounds can promote both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.

Preclinical studies indicated that antagonism of the OX2R is sufficient to promote both NREM and REM sleep. researchgate.net This was subsequently demonstrated in human trials. A study with the selective OX2R antagonist MK-1064 found that it promoted sleep with increases in both REM and NREM sleep stages. researchgate.net Similarly, the SORA-2 JNJ-48816274 was shown to significantly increase REM sleep duration. nih.gov However, in that particular study, the all-night EEG spectral power for both NREM and REM sleep was unaffected by either dose tested. nih.gov

Pharmacokinetic and Pharmacodynamic Profiles in Humans

The clinical utility of an orexin 2 receptor antagonist is defined by its pharmacokinetic (PK) profile—how the body processes the drug—and its pharmacodynamic (PD) profile—the drug's effect on the body.

Systemic Exposure and Elimination Characteristics

Orexin 2 receptor antagonists developed for insomnia are generally characterized by rapid absorption and elimination profiles, designed to induce sleep promptly without causing significant next-day impairment.

For example, the DORA fazamorexant (B12402192) exhibited quick absorption, with a median time to maximum plasma concentration (tmax) of 0.625–1.25 hours. nih.govresearchgate.net Its elimination was also rapid, with a mean terminal half-life (t1/2) of 1.91–3.68 hours. nih.govresearchgate.net The DORA ACT-541468 also showed quick absorption with a median tmax of approximately 1.0 hour and a mean elimination half-life of 8.5-9.8 hours in elderly subjects. nih.gov For lemborexant, the tmax ranged from approximately 1 to 3 hours, with a longer mean effective half-life of 17 to 19 hours. researchgate.net

For most of these compounds, the maximum plasma concentration (Cmax) and total exposure (Area Under the Curve, AUC) increase proportionally with the dose. nih.govresearchgate.netnih.gov Studies with the SORA-2 seltorexant also demonstrated dose-linear pharmacokinetics. jnjmedicalconnect.com

Pharmacokinetic Parameters of Orexin 2 Receptor Antagonists

CompoundMedian Tmax (hours)Mean t1/2 (hours)Dose ProportionalityCitation
Fazamorexant0.6 - 1.31.9 - 3.7Cmax and AUC positively correlated with dose. nih.govresearchgate.net
ACT-541468~1.08.5 - 9.8AUC and Cmax increased proportionally with dose. nih.gov
Lemborexant1.0 - 3.017 - 19Exposure increased with increasing dose. researchgate.net
SeltorexantNot SpecifiedNot SpecifiedDemonstrated dose-linear PK. jnjmedicalconnect.com

Pharmacodynamic Markers of Central Nervous System Effects

The central effects of orexin 2 receptor antagonists are assessed using a variety of pharmacodynamic markers. These include both subjective measures of sleepiness and objective tests of cognitive and psychomotor performance.

Subjective assessments frequently used in clinical trials include the Karolinska Sleepiness Scale (KSS) and visual analogue scales (VAS) such as the Bond and Lader scales. nih.govnih.gov These tools rely on participant self-reporting to gauge sleepiness and mood.

Objective pharmacodynamic markers provide quantitative data on CNS effects. Tests used in studies of orexin antagonists include:

Saccadic Peak Velocity (SPV): Measures the maximum speed of eye movements, which can be slowed by sedating drugs. nih.gov

Adaptive Tracking: Assesses visuomotor coordination and attention. nih.gov

Body Sway: Measures postural stability, which can be affected by CNS-acting drugs. nih.gov

Digit Symbol Substitution Test (DSST): A test of psychomotor performance, processing speed, and visual attention. researchgate.net

Psychomotor Vigilance Test (PVT): Measures sustained attention and reaction time. researchgate.net

Studies with fazamorexant showed a dose-dependent hypnotic effect, as measured by changes in the Stanford Sleepiness Scale (SSS). nih.gov

Correlation between Pharmacokinetics and Pharmacodynamics

A critical aspect of developing a hypnotic agent is ensuring that its pharmacodynamic effects (sedation) align with its pharmacokinetic profile, promoting sleep at night without residual effects the next day. For orexin 2 receptor antagonists, the goal is for the sedative effects to be present when the drug concentration is high and to dissipate as the drug is eliminated from the body.

Clinical studies have sought to establish this correlation. In a trial with ACT-541468 in elderly subjects, pharmacodynamic effects on objective parameters were observed at higher doses, but by 8-12 hours post-dose, there were no differences compared to placebo, indicating a lack of next-day residual effects that corresponds with the drug's elimination half-life. nih.gov Similarly, for lemborexant, despite its longer half-life, studies showed no clinically relevant effects on next-morning residual sleepiness on performance tests at therapeutic doses, suggesting that residual plasma concentrations did not translate to functional impairment. researchgate.net

Physiology-based pharmacokinetic and pharmacodynamic (PBPK-PD) modeling is a tool used early in drug discovery to predict this relationship. chdr.nl For ACT-541468, such models were used to predict the time course of OX2 receptor occupancy in the human brain based on in vitro data, which helped estimate an active clinical dose and was later largely confirmed in human trials. chdr.nl This approach helps in selecting drug candidates with the desired PK/PD profile: rapid onset, sleep maintenance, and an absence of next-day effects. chdr.nl

Safety and Tolerability in Clinical Populations

The safety and tolerability of orexin 2 receptor antagonists have been extensively evaluated in clinical trials. As a class of medications that modulates the sleep-wake cycle, their safety profile is a critical aspect of their clinical utility. This section details the findings from clinical research regarding the adverse events, next-day residual effects, potential for narcolepsy-like symptoms, abuse liability, and safety in specific patient populations.

Adverse Event Profiles (e.g., somnolence, headache, dizziness, abnormal dreams)

Across numerous clinical trials, orexin receptor antagonists have generally been well-tolerated. neurology.org The most frequently reported adverse events are dose-related and consistent with the mechanism of action of these drugs, which involves the suppression of wakefulness. uspharmacist.com

Commonly observed adverse events include somnolence, headache, dizziness, and fatigue. wikipedia.orgnih.gov Other reported side effects are abnormal dreams, dry mouth, nausea, and upper respiratory tract infections. nih.govrxlist.com For instance, in clinical trials for daridorexant, the most common adverse reactions reported in 2% or more of participants were headache, somnolence, dizziness, and nausea. nih.gov Similarly, studies with suvorexant identified somnolence as the most common adverse event. neurology.org

Complex sleep behaviors, such as sleepwalking or sleep driving, sleep paralysis, and hypnagogic or hypnopompic hallucinations have also been described, although they are less common. uspharmacist.comcambridge.org A meta-analysis of randomized controlled trials found that dual orexin receptor antagonists (DORAs) were associated with a higher risk of treatment-emergent adverse events compared to placebo. neurologylive.com

Adverse EventReported Frequency/AssociationAssociated CompoundsSource
Somnolence/FatigueMost common adverse effect, dose-related. Reported rates of 5-10% vs. 1.3-4% for placebo.Suvorexant, Lemborexant, Daridorexant, Seltorexant uspharmacist.comwikipedia.orgcambridge.org
HeadacheCommonly reported. Occurred in ≥2% of participants in daridorexant trials.Suvorexant, Lemborexant, Daridorexant, Seltorexant nih.govrxlist.comnih.gov
DizzinessCommonly reported.Suvorexant, Daridorexant rxlist.comnih.govresearchgate.net
Abnormal Dreams/NightmaresReported side effect.Suvorexant, Lemborexant, Daridorexant wikipedia.orgnih.govrxlist.com
Sleep ParalysisOccurred in a small number of participants in daridorexant trials. Also reported with lemborexant.Lemborexant, Daridorexant, Suvorexant uspharmacist.comnih.govaasm.org
Hallucinations (Hypnagogic/Hypnopompic)Reported in a small number of participants.Suvorexant, Daridorexant neurology.orguspharmacist.comnih.gov

Evaluation of Next-Day Residual Effects

A significant concern with hypnotic medications is the potential for next-day residual effects, such as sedation and impaired cognitive or psychomotor function, which can affect activities like driving. nih.gov Orexin receptor antagonists have been specifically studied to evaluate these risks.

Studies comparing dual orexin receptor antagonists to GABA-A receptor modulators suggest that orexin antagonists may have a lower potential for negative motor side effects. frontiersin.org For example, research in rhesus monkeys showed that DORA-22 did not produce the residual effects on sleep or cognition that were observed with diazepam and eszopiclone. researchgate.net

Clinical driving studies have been conducted to assess the real-world impact of these medications. An on-the-road driving performance study found no significant impairment nine hours after bedtime dosing with suvorexant in healthy volunteers. nih.gov Similarly, a study with lemborexant in both non-elderly and elderly subjects showed it did not impair driving performance after single or multiple doses at the dosages tested. oup.com Daridorexant, with a shorter elimination half-life of about 8 hours, was developed to provide efficacy throughout the night without causing residual effects the following morning. nih.gov Despite these findings, regulatory bodies still advise caution regarding the risk of impaired alertness and motor coordination, including driving. alz.org

Potential for Narcolepsy-Like Symptoms

Given that the loss of orexin-producing neurons causes narcolepsy, a key safety question is whether pharmacological blockade of orexin receptors could induce narcolepsy-like symptoms, particularly cataplexy (sudden muscle weakness triggered by emotion). nih.govtheopenscholar.com

While orexin receptor antagonists are contraindicated in patients with narcolepsy, the incidence of narcolepsy-like symptoms in clinical trials with insomnia patients has been low. uspharmacist.com However, symptoms such as excessive daytime sleepiness, sleep paralysis, and hallucinations have been reported. neurologylive.comresearchgate.net A meta-analysis of FDA-approved DORAs for insomnia revealed a higher risk of adverse events related to narcolepsy-like symptoms compared to placebo. neurologylive.com Specifically, the analysis showed an increased risk of excessive daytime sleepiness and sleep paralysis. neurologylive.com

Preclinical studies in mice have shown that dual orexin receptor antagonists like lemborexant and almorexant (B167863) can induce cataplexy, particularly at higher doses and when combined with a rewarding stimulus like chocolate. theopenscholar.comnih.gov Another study in mice found that while acute and chronic administration of suvorexant did not induce cataplexy, a re-challenge with the antagonist after a washout period did result in cataplexy and sleep-onset REM periods, suggesting a potential for increased susceptibility under certain conditions. nih.gov

Abuse Potential and Dependence Liability

Drugs acting on the central nervous system undergo rigorous assessment for abuse potential. pinneyassociates.com For the dual orexin receptor antagonists suvorexant, lemborexant, and daridorexant, nonclinical studies in rats and monkeys did not indicate a potential for abuse. pinneyassociates.com

However, human abuse potential (HAP) studies, which often use recreational sedative users, yielded different results. pinneyassociates.com In these studies, DORAs showed a "drug liking" score greater than placebo. researchgate.netnih.gov For example, a study comparing daridorexant to suvorexant and zolpidem found dose-related increases in drug-liking. nih.gov The effects were generally similar to or, in some cases, lower than those of zolpidem, a GABAergic hypnotic with known abuse potential. researchgate.netnih.gov Based on these HAP studies, the FDA has classified suvorexant, lemborexant, and daridorexant as Schedule IV controlled substances. pinneyassociates.commypcnow.org

Despite this classification, there is no evidence to suggest that orexin receptor antagonists produce dependency or tolerance. uspharmacist.com Post-marketing surveillance data and reports to the FDA Adverse Event Reporting System (FAERS) show very low percentages of reports for drug abuse, dependence, or withdrawal for DORAs. pinneyassociates.commypcnow.org Furthermore, clinical trials have not observed consistent patterns of rebound insomnia or withdrawal effects after discontinuation of treatment. neurology.org

Safety in Specific Patient Populations (e.g., Elderly, Comorbid Conditions)

The safety of orexin receptor antagonists has been evaluated in specific populations that are often more vulnerable to medication side effects.

Elderly: Orexin receptor antagonists appear to be generally well-tolerated in elderly patients. uspharmacist.comannualreviews.org Clinical studies with almorexant and suvorexant in patients aged 65 and older found the treatments to be effective and well-tolerated, with adverse events similar to placebo. aasm.orgoup.comnih.gov A significant concern for hypnotics in the elderly is the increased risk of falls and fractures. researchgate.net In contrast to benzodiazepines, studies have suggested that orexin receptor antagonists are not associated with an increased risk of in-hospital falls or bone fractures in older patients. researchgate.net

Comorbid Conditions: The safety and efficacy of these agents are also being explored in patients with insomnia and co-existing conditions.

Alzheimer's Disease: Suvorexant has been shown in clinical trials to be effective for treating insomnia in individuals with mild to moderate Alzheimer's disease. alz.org

Psychiatric Disorders: A systematic review concluded that DORAs like lemborexant and suvorexant may be as effective and safe for treating insomnia in patients with comorbid psychiatric conditions as they are for primary insomnia, though evidence is still emerging from a limited number of small studies. fujita-hu.ac.jpnih.gov The selective orexin 2 receptor antagonist seltorexant is being investigated as an adjunctive treatment for major depressive disorder with insomnia symptoms. jnj.com

Alcohol Use Disorder: A case report on the use of suvorexant in a patient with comorbid alcohol use disorder and insomnia showed improvements in sleep, as well as alcohol cravings and psychological health, suggesting a potential therapeutic role that warrants further investigation. erinjcampbell.com.au

Chronic Obstructive Pulmonary Disease (COPD): Studies have indicated that suvorexant does not have clinically significant respiratory depressant effects during sleep, an important safety consideration for patients with conditions like COPD. nih.gov

Advanced Research Topics and Future Directions for Orexin 2 Receptor Antagonists

Exploration of Therapeutic Applications Beyond Primary Insomnia

The function of the orexin (B13118510) system in regulating arousal, motivation, and stress responses provides a strong rationale for investigating OX2R antagonists in a range of disorders characterized by hyperarousal and sleep disturbances.

Insomnia in Patients with Comorbid Disorders (e.g., Alzheimer's Disease)

Sleep disturbances are a common and debilitating symptom in patients with Alzheimer's disease (AD), and evidence suggests a bidirectional relationship between poor sleep and AD pathology. nih.govnih.gov The orexin system is implicated in this cycle, with increased orexin levels in the cerebrospinal fluid of AD patients being associated with sleep deterioration. nih.gov Dual orexin receptor antagonists (DORAs), which block both orexin 1 and 2 receptors, are emerging as a promising therapeutic strategy for managing insomnia in this population. nih.govresearchgate.net

Clinical studies have demonstrated the efficacy of DORAs such as suvorexant, lemborexant, and daridorexant in improving sleep quality for patients with AD. nih.govresearchgate.netalz.org Beyond symptomatic relief of insomnia, preclinical research suggests a potential disease-modifying role for these antagonists. In mouse models of AD, DORAs have been shown to increase sleep and, consequently, decrease the formation of amyloid-β plaques and tau protein aggregates, which are the hallmark pathologies of the disease. nih.govalzheimers.gov A small human study found that suvorexant could lower the levels of amyloid-β and a form of tau in the cerebrospinal fluid. alzheimers.gov These findings support the investigation of orexin antagonism not only as a treatment for sleep disturbances in AD but also for its potential to impact the underlying neurodegenerative process. nih.govresearchgate.net

Table 1: Investigated Orexin Receptor Antagonists in Alzheimer's Disease
CompoundReceptor TargetKey Research Finding in AD ContextReference
SuvorexantDual Orexin 1 and 2 Receptor AntagonistImproves sleep in patients with mild to moderate AD. Shown to lower levels of amyloid-β and phosphorylated tau in cerebrospinal fluid in a proof-of-concept study. alz.orgalzheimers.gov
LemborexantDual Orexin 1 and 2 Receptor AntagonistDemonstrated efficacy in treating chronic insomnia in diverse clinical populations, providing a basis for its use in AD-related insomnia. nih.gov
DaridorexantDual Orexin 1 and 2 Receptor AntagonistEffective for treating insomnia and is being explored for its potential to modulate sleep disturbances and clinical outcomes in AD. nih.gov

Mood and Anxiety Disorders

The orexin system's role in stress and arousal has led to investigations into orexin receptor antagonists for the treatment of mood and anxiety disorders. nih.govfrontiersin.org Preclinical studies have shown that these antagonists may possess anxiolytic and antidepressant-like properties. nih.govresearchgate.net The selective orexin 2 receptor (OX2R) antagonist, seltorexant (B610775), has shown particular promise. In a phase 2b study, seltorexant demonstrated antidepressant effects as an adjunctive treatment for patients with major depressive disorder (MDD) who had an inadequate response to standard antidepressants, particularly those with significant insomnia symptoms. researchgate.netoup.com

Dual orexin receptor antagonists may also have a role in treating these conditions. noropsikiyatriarsivi.com By improving sleep quality and reducing the hyperarousal associated with anxiety and depression, DORAs could potentially alleviate both sleep-related and core mood symptoms. noropsikiyatriarsivi.comnih.govnih.gov However, the evidence for the efficacy of DORAs in comorbid insomnia with psychiatric disorders is still limited and warrants further investigation through larger, well-controlled clinical trials. nih.govnih.govfujita-hu.ac.jp

Table 2: Orexin 2 Receptor Antagonists in Mood and Anxiety Disorder Research
CompoundReceptor SelectivityDisorder FocusKey Research FindingReference
SeltorexantSelective OX2R AntagonistMajor Depressive Disorder (MDD)Demonstrated antidepressant effects as an adjunctive therapy in MDD patients with insomnia. nih.govoup.com
SuvorexantDual OX1R/OX2R AntagonistDepression and AnxietyReported to worsen symptoms in a case study, suggesting the role of OX2R in mood may be complex. noropsikiyatriarsivi.com
JNJ-61393215Selective OX1R AntagonistPanic and Anxiety DisordersShowed anxiolytic effects in a preclinical model and a human CO2 challenge study. researchgate.net

Substance Use Disorders (e.g., alcohol, nicotine)

A growing body of evidence implicates the orexin system in the neurobiology of addiction, including reward-seeking behavior, stress-induced relapse, and withdrawal. mdpi.comnih.govnih.gov Drug abuse can lead to maladaptive changes in the orexin system, promoting compulsive drug intake. nih.gov Consequently, orexin receptor antagonists, particularly those targeting OX2R, are being investigated as a novel therapeutic strategy for substance use disorders. mdpi.comnih.gov

Preclinical studies have shown that blocking orexin receptors can reduce self-administration, consumption, and relapse for various substances of abuse, including alcohol, nicotine (B1678760), and opioids. nih.govresearchgate.net The mechanism is thought to involve the attenuation of the rewarding properties of drugs and the reduction of craving and withdrawal symptoms. nih.govresearchgate.net Dual orexin receptor antagonists may be particularly beneficial by simultaneously improving sleep disturbances, which are common in substance use disorders and are a risk factor for relapse, and suppressing drug craving. researchgate.net Clinical trials are currently underway to evaluate the efficacy of these compounds in improving both sleep and craving outcomes in individuals with substance use disorders. researchgate.net

Table 3: Role of Orexin 2 Receptor Antagonism in Substance Use Disorders
SubstanceEffect of Orexin SystemPotential Therapeutic Effect of OX2R AntagonistsReference
AlcoholOrexin signaling is involved in alcohol-seeking behavior and relapse.Reduces alcohol self-administration and consumption in animal models. nih.gov
NicotineChronic nicotine use can increase the expression of orexin and its receptors.May reduce nicotine-seeking behavior. mdpi.com
OpioidsThe orexin system is implicated in opioid withdrawal symptoms and tolerance.Decreases opioid withdrawal symptoms and motivation to seek opioids in rodents. researchgate.net
CocaineOrexin contributes to the motivation to take cocaine.Dual orexin receptor antagonists may reduce cocaine-dependent behaviors. nih.gov

Computational and In Silico Approaches to Orexin 2 Receptor Antagonist Discovery

The development of novel OX2R antagonists is increasingly being facilitated by computational and in silico methods. These approaches enable more efficient screening of potential drug candidates and provide deeper insights into their mechanisms of action.

Molecular Docking and Virtual Screening

Molecular docking and virtual screening are powerful computational techniques used in the early stages of drug discovery to identify promising lead compounds. ajchem-a.comajchem-a.comsemanticscholar.org These methods utilize the three-dimensional structure of the target receptor, such as the OX2R, to predict how potential drug molecules will bind to it. mdpi.comtandfonline.com

In the context of OX2R antagonist discovery, researchers have used the crystal structure of the receptor to perform virtual screening of large chemical libraries. ajchem-a.commdpi.comnih.gov This process has successfully identified novel chemical scaffolds with the potential to act as OX2R antagonists. mdpi.comnih.gov For example, one study used structure-based virtual screening to identify several compounds that demonstrated antagonistic activity at the OX2R in subsequent in vitro testing. mdpi.comnih.gov Molecular docking simulations also provide valuable information about the specific interactions between a ligand and the receptor's binding pocket, which can guide the optimization of lead compounds to improve their potency and selectivity. ajchem-a.comtandfonline.com

Table 4: Examples of In Silico Techniques in OX2R Antagonist Discovery
TechniqueApplication in OX2R ResearchOutcomeReference
Virtual ScreeningScreening of compound databases (e.g., Zinc database) against the OX2R crystal structure (PDB: 4S0V).Identification of novel lead compounds with potential antagonistic activity. ajchem-a.commdpi.com
Molecular DockingPredicting the binding energy and interaction modes of potential antagonists with the OX2R active site.Elucidation of structure-activity relationships and guidance for ligand optimization. ajchem-a.commdpi.com
Pharmacophore ModelingCreating a model of the essential features required for a molecule to bind to the OX2R.Used as a filter in virtual screening to identify molecules with a higher probability of being active. ajchem-a.comajchem-a.com

Physiology-Based Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

Physiology-based pharmacokinetic (PBPK) and pharmacodynamic (PD) modeling is a sophisticated computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body, as well as its effect on the target receptor. scienceopen.comnih.gov This modeling is particularly valuable in the development of drugs like OX2R antagonists, where achieving a specific pharmacokinetic profile is crucial for efficacy and safety. nih.govresearchgate.net

PBPK/PD modeling has been successfully applied in the discovery of dual orexin receptor antagonists. nih.govresearchgate.netuniversiteitleiden.nl By integrating in vitro data on a compound's metabolism and physicochemical properties, these models can predict its pharmacokinetic behavior in humans. nih.govresearchgate.net This allows researchers to estimate key parameters such as brain receptor occupancy over time and to predict an effective dose before initiating clinical trials. nih.govresearchgate.net For instance, PBPK/PD modeling was used in the discovery of the dual orexin antagonist ACT-541468 to select the most promising candidate from a series of related compounds based on predicted human pharmacokinetics. nih.govresearchgate.net These models can also be used to explore potential drug-drug interactions, as demonstrated with the PBPK model developed for lemborexant to predict its interaction with CYP3A inhibitors. nih.gov

Table 5: Application of PBPK/PD Modeling in Orexin Antagonist Development
CompoundModeling ApplicationKey Prediction/OutcomeReference
ACT-541468Early-stage candidate selection based on predicted human PK and OX2R occupancy.Estimated an active dose of 25 mg, which was later confirmed in clinical trials. nih.govresearchgate.net
LemborexantPrediction of drug-drug interactions with CYP3A inhibitors.Informed dosing recommendations when co-administered with weak, moderate, or strong CYP3A inhibitors. nih.gov
Suvorexant and Almorexant (B167863)Development of PBPK models to understand their clinical data and inform the development of new compounds.Established OX2R occupancy thresholds associated with clinical activity. nih.govresearchgate.net

Computational Modeling for Selectivity Rationale

Computational modeling has become an indispensable tool in the rational design of selective orexin 2 receptor (OX2R) antagonists. These in silico methods provide profound insights into the molecular interactions between ligands and orexin receptors, guiding the development of new chemical entities with improved selectivity profiles. Techniques such as molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling are routinely employed to understand the structural basis of ligand binding and receptor activation.

The crystal structures of both orexin 1 receptor (OX1R) and OX2R, particularly in complex with antagonists like suvorexant, have been pivotal for structure-based drug design. These structures reveal a high degree of similarity in the orthosteric binding sites of the two receptors, making the design of subtype-selective ligands a significant challenge. However, subtle differences, even a single amino acid variation, within the binding pocket can be exploited to achieve selectivity.

Molecular docking studies, for instance, can predict the binding poses of potential antagonists within the receptor's active site. This allows researchers to prioritize compounds for synthesis and biological testing based on their predicted affinity and interaction patterns. For example, docking studies have been used to guide the modification of the suvorexant scaffold to enhance interactions with OX1R while introducing unfavorable interactions with OX2R, leading to the development of OX1R-selective antagonists.

Molecular dynamics simulations offer a more dynamic view of the ligand-receptor complex, allowing researchers to assess the stability of binding modes over time. These simulations can reveal key amino acid residues that are critical for stabilizing the ligand within the binding pocket. For instance, MD simulations have highlighted the importance of specific residues in stabilizing the interaction between dual orexin receptor antagonists (DORAs) and OX1R.

The table below summarizes some of the key computational techniques and their applications in the development of selective orexin receptor antagonists.

Computational TechniqueApplication in Orexin Receptor Antagonist DesignKey Findings
Molecular Docking Predicts the binding conformation and affinity of ligands to OX1R and OX2R.Identifies key interactions and guides the design of subtype-selective compounds by exploiting subtle differences in the binding pockets.
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the ligand-receptor complex over time.Assesses the stability of ligand binding and identifies crucial amino acid residues for interaction.
Pharmacophore Modeling Creates a 3D model of the essential features required for a ligand to bind to the receptor.Facilitates virtual screening of large compound libraries to identify novel scaffolds with potential orexin receptor antagonist activity.
Quantum Mechanics (QM) Calculations Provides a more accurate description of the electronic structure and energetics of ligand-receptor interactions.Quantifies the strength of specific interactions, such as hydrogen bonds, contributing to binding affinity.

By leveraging these computational tools, researchers can accelerate the discovery and optimization of selective OX2R antagonists, ultimately leading to the development of more effective and safer therapeutics.

Radioligand Development for Posritron Emission Tomography (PET) Imaging of OX2R

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo quantification of receptor density and occupancy in the brain. The development of selective PET radioligands for the orexin 2 receptor (OX2R) is crucial for advancing our understanding of the orexin system's role in various physiological and pathological processes. An effective PET tracer for OX2R would enable researchers to investigate receptor distribution in the living human brain, explore the relationship between OX2R and neurological disorders, and facilitate the development of novel OX2R-targeted therapeutics.

Despite the clear need, the development of a suitable PET radioligand for OX2R has been challenging. Several candidate tracers have been developed and evaluated, but many have been hampered by issues such as low brain uptake, high nonspecific binding, or unfavorable pharmacokinetic properties.

Some of the key radioligands that have been investigated for OX2R PET imaging include:

[¹¹C]EMPA, [¹¹C]BBAC, and [¹¹C]CW4 : These are among the earlier generation of radiolabeled OX2R antagonists. While they showed some promise in initial studies, they often exhibited limitations such as insufficient brain penetration or rapid metabolism, which hindered their utility for in vivo imaging.

[¹⁸F]DAN-1 : This fluorine-18 (B77423) labeled tracer was developed as a potential alternative to carbon-11 (B1219553) labeled compounds, offering the advantage of a longer half-life. However, like its predecessors, it did not fully meet the criteria for an ideal PET radioligand.

[¹¹C]OX₂-2201 and [¹¹C]OX₂-2202 : These are more recently developed novel PET ligands with high binding affinity and selectivity for OX2R. In vitro autoradiography studies in rat brains showed good to excellent binding specificity for these compounds. However, PET imaging studies in rats revealed that low brain uptake might be a limiting factor for their in vivo application.

[¹⁸F]1 and [¹⁸F]2 : These fluorine-18 labeled ligands have also been developed as potential OX2R PET tracers. They have demonstrated excellent potency and selectivity for OX2R in vitro. Autoradiography studies on rat brain sections have shown a heterogeneous distribution, consistent with the known localization of OX2R, and specific binding that can be blocked by OX2R inhibitors. Further in vivo PET imaging studies are needed to validate their utility.

[¹¹C]MDK-5220 : This is a radiolabeled OX2R-selective agonist. It has shown promise as a PET probe, demonstrating good OX2R binding selectivity in biodistribution studies. However, its brain uptake may be limited by its interaction with P-glycoprotein (P-gp) at the blood-brain barrier.

The table below provides a summary of some of the radioligands developed for OX2R PET imaging and their key characteristics.

RadioligandIsotopeTargetKey FindingsStatus
[¹¹C]EMPA ¹¹COX2REarly candidate with limitations in brain uptake.Preclinical
[¹¹C]BBAC ¹¹COX2RShowed low brain uptake in non-human primates.Preclinical
[¹¹C]CW4 ¹¹COX2RDemonstrated good brain penetration but high nonspecific binding.Preclinical
[¹¹C]OX₂-2201 ¹¹COX2RHigh affinity and selectivity in vitro, but low brain uptake in vivo.Preclinical
[¹¹C]OX₂-2202 ¹¹COX2RHigh affinity and selectivity in vitro, but low brain uptake in vivo.Preclinical
[¹⁸F]1 ¹⁸FOX2RExcellent in vitro potency and selectivity; shows specific binding in autoradiography.Preclinical
[¹⁸F]2 ¹⁸FOX2RExcellent in vitro potency and selectivity; shows specific binding in autoradiography.Preclinical
[¹¹C]MDK-5220 ¹¹COX2RAgonist tracer with good selectivity; brain uptake may be limited by P-gp interaction.Preclinical

The ongoing efforts in this area are focused on developing next-generation PET radioligands with improved properties, including high brain permeability, optimal affinity and selectivity, and favorable metabolic profiles. The successful development of such a tracer will be a major step forward in orexin research and drug development.

Discovery of Novel Lead Compounds and Chemical Classes

The search for novel orexin 2 receptor (OX2R) antagonists with improved properties continues to be an active area of research. Efforts are focused on identifying new chemical scaffolds and lead compounds that can be optimized into clinical candidates. Two prominent strategies in this endeavor are the screening of natural products and the identification of compounds with differentiated pharmacodynamic properties.

Natural products, including those from Traditional Chinese Medicine (TCM), represent a vast and structurally diverse source of potential drug candidates. Many compounds from medicinal plants have been used for centuries to treat various ailments, including sleep disorders. Modern screening techniques are now being applied to identify the active components in these traditional remedies and to elucidate their mechanisms of action.

Several studies have focused on screening natural product libraries for compounds that modulate orexin receptor activity. This approach has led to the identification of several promising lead compounds. For example:

Neferine (B1663666) : This bisbenzylisoquinoline alkaloid, isolated from the green seed embryo of the lotus (B1177795) (Nelumbo nucifera), has been identified as a potential dual orexin receptor antagonist. Through a combination of virtual screening of a TCM compound library and in vitro validation, neferine was shown to bind to both OX1R and OX2R with high affinity.

Hesperidin and Valerosidate : These phytochemicals, found in Valeriana species, have been identified as potential OX2R antagonists through in silico screening. Molecular docking and dynamics simulations suggest that these compounds bind stably to OX2R, with binding affinities comparable to or even stronger than the approved drug suvorexant.

8β-(4'-Hydroxytigloyloxy) costunolide : This natural compound, found in plants such as Eupatorium lindleyanum and Inula helenium, was identified through a zebrafish behavioral assay. The compound induced a behavioral profile similar to that of suvorexant, and subsequent in silico and in vitro assays confirmed its activity as a dual orexin receptor antagonist.

The table below summarizes some of the natural products that have been investigated as potential orexin receptor antagonists.

Natural ProductSourceTarget Receptor(s)Key Findings
Neferine Nelumbo nucifera (Lotus)OX1R and OX2RIdentified through virtual screening of a TCM library; shows high binding affinity to both receptors.
Hesperidin Valeriana speciesOX2RIdentified through in silico screening; demonstrates strong and stable binding to OX2R in computational models.
Valerosidate Valeriana speciesOX2RIdentified through in silico screening; shows favorable binding affinity to OX2R in computational models.
8β-(4'-Hydroxytigloyloxy) costunolide Eupatorium lindleyanum, Inula heleniumOX1R and OX2RIdentified through a zebrafish behavioral assay; confirmed as a dual antagonist in subsequent in vitro assays.

These findings highlight the potential of natural products as a rich source of novel scaffolds for the development of orexin receptor antagonists. Further investigation and optimization of these lead compounds could lead to the discovery of new and effective treatments for sleep disorders and other conditions associated with orexin system dysregulation.

Identification of Differentiated Pharmacodynamic Properties

Beyond the primary goal of promoting sleep, researchers are increasingly interested in identifying orexin 2 receptor (OX2R) antagonists with differentiated pharmacodynamic properties. This involves exploring the potential of these compounds to modulate other physiological processes and to offer therapeutic benefits beyond the treatment of insomnia.

One area of interest is the differential effects of OX2R-selective antagonists versus dual orexin receptor antagonists (DORAs) on sleep architecture. While both classes of drugs promote sleep, they may do so through distinct mechanisms that result in different effects on the various stages of sleep. For example, some studies suggest that selective OX2R antagonists primarily increase non-REM (NREM) sleep, whereas some DORAs may have a more pronounced effect on REM sleep. A deeper understanding of these differences could allow for the development of drugs that are tailored to specific sleep disturbances.

Another important aspect of differentiated pharmacodynamics is the kinetic properties of orexin receptor antagonists. The rates at which these compounds bind to and dissociate from the receptors can have a significant impact on their duration of action and potential for side effects. Some DORAs, for instance, have been shown to reach equilibrium at the receptors very slowly. This slow kinetic profile could lead to a longer-lasting pharmacological effect than would be predicted from the drug's pharmacokinetic half-life. In contrast, other compounds, including some selective OX2R antagonists, bind and dissociate more rapidly. These differences in kinetics could be exploited to develop drugs with specific durations of action, such as short-acting hypnotics for sleep-onset insomnia or longer-acting compounds for sleep-maintenance insomnia.

Furthermore, there is a growing interest in the potential of orexin receptor antagonists to treat conditions other than insomnia. The orexin system is involved in a wide range of physiological processes, including feeding, reward, and mood regulation. Therefore, it is plausible that orexin receptor antagonists could have therapeutic applications in areas such as:

Anxiety and depression : Preclinical studies have suggested that orexin receptor antagonists may have anxiolytic and antidepressant-like effects.

Substance use disorders : The orexin system is known to play a role in the rewarding effects of drugs of abuse, and orexin receptor antagonists are being investigated as potential treatments for addiction.

Cognitive function : Unlike traditional hypnotics that can impair cognition, some orexin receptor antagonists have been shown to promote sleep without causing cognitive deficits. This raises the possibility that these compounds could be used to treat sleep disturbances in patients with cognitive disorders, such as Alzheimer's disease.

The table below summarizes some of the key differentiated pharmacodynamic properties of orexin receptor antagonists and their potential therapeutic implications.

Pharmacodynamic PropertyDescriptionPotential Therapeutic Implications
Differential Effects on Sleep Architecture Selective effects on REM versus NREM sleep.Tailored treatments for specific sleep disorders (e.g., REM sleep behavior disorder).
Kinetic Properties Rate of binding to and dissociation from the orexin receptors.Development of drugs with specific durations of action (e.g., short-acting vs. long-acting hypnotics).
Effects on Mood and Anxiety Anxiolytic and antidepressant-like effects observed in preclinical studies.Potential treatment for anxiety and depressive disorders.
Modulation of Reward Pathways Attenuation of the rewarding effects of drugs of abuse.Potential treatment for substance use disorders.
Cognitive Sparing Effects Promotion of sleep without impairing cognitive function.Treatment of sleep disturbances in patients with cognitive impairment (e.g., Alzheimer's disease).

By exploring these and other differentiated pharmacodynamic properties, researchers hope to unlock the full therapeutic potential of orexin 2 receptor antagonists and to develop novel treatments for a wide range of disorders.

Challenges and Opportunities in Orexin 2 Receptor Antagonist Development

Optimizing Selectivity Profiles

A significant challenge in the development of orexin 2 receptor (OX2R) antagonists is achieving the desired selectivity profile. The two orexin receptors, OX1R and OX2R, share a high degree of sequence homology, particularly within their ligand-binding pockets. This structural similarity makes it difficult to design small molecules that can effectively discriminate between the two subtypes. While dual orexin receptor antagonists (DORAs) have proven to be effective for the treatment of insomnia, there is a growing interest in developing selective OX2R antagonists for several reasons.

Firstly, selective OX2R antagonists may offer a more favorable side effect profile. While the precise roles of each receptor subtype are still being elucidated, it is known that they have distinct, as well as overlapping, functions. For example, while both receptors are involved in the regulation of sleep and wakefulness, OX1R is thought to play a more prominent role in reward processing and motivation. Therefore, by selectively targeting OX2R, it may be possible to achieve the desired hypnotic effects while minimizing the potential for off-target effects related to OX1R blockade.

Secondly, selective OX2R antagonists could provide a more nuanced approach to treating sleep disorders. Different types of insomnia may involve distinct underlying pathologies, and it is possible that selective modulation of OX2R could be more effective for certain patient populations. For instance, some research suggests that selective OX2R antagonism may be particularly effective at promoting non-REM sleep, which could be beneficial for patients with sleep maintenance insomnia.

Several strategies are being employed to optimize the selectivity of OX2R antagonists:

Structure-Based Drug Design : The availability of crystal structures of both OX1R and OX2R has been a major boon to the field. By comparing the structures of the two receptors, researchers can identify subtle differences in the binding pockets that can be exploited to achieve selectivity. For example, even a single amino acid difference can be targeted to design ligands that fit snugly into the OX2R binding site while being sterically hindered from binding to OX1R.

Structure-Activity Relationship (SAR) Studies : Medicinal chemists systematically modify the structure of lead compounds and evaluate the effects of these changes on their binding affinity and selectivity for the two receptors. This iterative process allows for the identification of key structural features that are important for OX2R selectivity.

Computational Modeling : As discussed in section 4.2.3, computational methods such as molecular docking and molecular dynamics simulations are used to predict how different compounds will interact with the two receptors. This allows for the in silico screening of large numbers of compounds and the prioritization of those with the highest predicted selectivity for OX2R.

The table below provides a summary of some of the key challenges and opportunities in optimizing the selectivity profiles of OX2R antagonists.

ChallengeOpportunity
High sequence homology between OX1R and OX2R.Subtle differences in the binding pockets can be exploited for selective targeting.
Potential for off-target effects with non-selective compounds.Selective OX2R antagonists may offer a more favorable side effect profile.
Limited understanding of the precise roles of each receptor subtype.Further research into the distinct functions of OX1R and OX2R could guide the development of more targeted therapies.
Difficulty in achieving high levels of selectivity.Combination of structure-based design, SAR studies, and computational modeling can facilitate the development of highly selective compounds.

By addressing these challenges and capitalizing on these opportunities, researchers are working towards the development of a new generation of highly selective OX2R antagonists with improved efficacy and safety profiles.

Addressing Specific Adverse Effects and Long-Term Safety

The development of orexin 2 receptor antagonists has focused heavily on establishing a favorable long-term safety profile, particularly in contrast to older hypnotics that target GABA-A receptors. While generally well-tolerated, research has identified several specific adverse effects that are a key focus of ongoing investigation.

A primary area of concern involves narcolepsy-like symptoms. neurologylive.com A meta-analysis of randomized controlled trials involving FDA-approved dual orexin receptor antagonists (DORAs) revealed a heightened risk of such symptoms compared to placebo. neurologylive.com These events can include excessive daytime sleepiness (somnolence), sleep paralysis, and both hypnagogic and hypnopompic hallucinations. nih.govnih.govyoutube.com Somnolence is reported as one of the most frequent adverse events in clinical trials for compounds like suvorexant. nih.gov However, long-term studies, such as a 40-week extension study for daridorexant, have shown that patients generally did not exhibit excessive daytime sleepiness and that most treatment-emergent adverse events (TEAEs) were mild to moderate in severity. nih.gov

Cognitive function is another critical area of research. Studies have produced conflicting results; while many find orexin receptor antagonists to be generally safe at clinical doses, some literature indicates a potential for dose-dependent declines in cognitive function. researchgate.net This highlights the need for careful dose consideration based on individual patient needs and risk factors. researchgate.net

A significant advantage of this class of drugs appears to be a lower incidence of the adverse effects that plague older insomnia medications. The targeted mechanism of action, which avoids widespread inhibition of neuronal pathways, is thought to contribute to a reduced risk of next-morning residual sleepiness, motor incoordination, falls, tolerance, and physical dependence. nih.gov Long-term studies of daridorexant have supported this, showing no signs of tolerance, physical dependence, or rebound insomnia upon discontinuation. nih.gov

Table 1: Summary of Reported Adverse Events for Select Dual Orexin Receptor Antagonists (DORAs)

Adverse Event Category Specific Event Associated Compounds Key Findings
Narcolepsy-like Symptoms Somnolence / Excessive Daytime Sleepiness Suvorexant, Daridorexant, Lemborexant One of the most frequently reported adverse events, though often mild. nih.govnih.gov
Sleep Paralysis All DORAs A known, but less common, potential side effect related to the mechanism of action. nih.govyoutube.com
Hallucinations (Hypnagogic/Hypnopompic) All DORAs A potential risk, though reported rarely in clinical trials. nih.govyoutube.com
Commonly Reported TEAEs Nasopharyngitis Daridorexant The most commonly reported TEAE in a long-term study. nih.gov
Headache Daridorexant, Lemborexant A relatively common but mild adverse event. nih.govyoutube.comresearchgate.net
Cognitive Effects Cognitive/Psychomotor Impairment General Class Evidence is conflicting; some studies suggest a dose-dependent decline. researchgate.net
Safety & Tolerability Falls / Motor Impairment General Class Appears to have a lower risk compared to GABA-A modulators. nih.govnih.gov
Tolerance / Dependence / Rebound Daridorexant Long-term studies show no evidence of these effects. nih.gov

Translational Research and Clinical Validation

The journey of an orexin 2 receptor antagonist from laboratory discovery to clinical application is a rigorous process underpinned by translational research. This approach uses findings from preclinical models to inform and predict the compound's effects in humans, ensuring a higher probability of success and safety in clinical trials.

The process begins with in vitro characterization. For a novel compound, its potency and selectivity for the orexin 1 (OX1R) and orexin 2 (OX2R) receptors are determined using cellular assays. For example, the antagonistic activity of ORN0829 was assessed using calcium mobilization assays in CHO-K1 cells that were engineered to express human and rat orexin receptors. oup.com This step confirms that the compound interacts with its intended target as expected.

Following in vitro success, research moves to preclinical animal models, typically rodents, to evaluate pharmacology and pharmacokinetics. In the development of ORN0829, rats were administered the compound to assess its sleep-promoting effects. oup.com Researchers used electroencephalography (EEG) and electromyography (EMG) to measure changes in total sleep time and the latency to sleep onset. oup.com These studies also establish critical pharmacokinetic properties, such as how quickly the compound is absorbed and its elimination half-life, which are crucial for determining its potential as a short-acting therapeutic. oup.com

A key aspect of translational science is the use of cross-species experimental models that can bridge preclinical and clinical findings. An example of this methodology, used within the broader orexin system, is the carbon dioxide (CO₂) inhalation challenge. This model has been used to induce panic-like symptoms in both rats and healthy human volunteers to test the anxiolytic potential of orexin antagonists. nih.gov The selective OX1R antagonist JNJ-61393215 was shown to reduce CO₂-induced panic behavior in rats, and these results were subsequently validated in a human study where the compound significantly reduced fear and anxiety symptoms. nih.gov This demonstrates how a specific biological challenge can be applied across species to validate a therapeutic hypothesis before moving into larger patient trials. nih.gov

The culmination of this translational work is the initiation of human clinical trials. Compounds that demonstrate efficacy and a good safety profile in preclinical studies, such as suvorexant and SB-649868, advance into Phase II and III trials to be tested in patients with insomnia. nih.gov Similarly, after positive results in rat models, a Phase 2a study of TS-142 (ORN0829) was completed in patients with insomnia, representing the final step in the clinical validation of the initial laboratory findings. oup.com

Table 2: Stages of Translational Research for a Novel Orexin Receptor Antagonist

Research Stage Objective Methods & Models Example Compound
In Vitro Characterization Determine potency and selectivity for orexin receptors. Calcium mobilization assays in cell lines expressing human/rat OX1R and OX2R. ORN0829
Preclinical Animal Studies Evaluate in vivo efficacy (sleep promotion) and pharmacokinetics (absorption, half-life). EEG/EMG monitoring in freely moving rats; plasma and cerebrospinal fluid analysis. ORN0829
Cross-Species Validation Test therapeutic potential using a translational model applicable to animals and humans. CO₂ inhalation challenge to induce panic/anxiety symptoms in rats and healthy volunteers. JNJ-61393215
Clinical Trials Assess safety, tolerability, and efficacy in the target human population. Phase I (safety in healthy volunteers), Phase II/III (efficacy in patients with insomnia). Suvorexant, TS-142

Q & A

Q. What distinguishes OX1 and OX2 receptor subtypes in physiological roles, and how does this influence antagonist development?

OX1 and OX2 receptors, though structurally similar (70% sequence homology), regulate distinct pathways: OX1 is implicated in reward, addiction, and stress responses, while OX2 predominantly modulates sleep-wake cycles . Subtype-selective antagonists (e.g., Orexin receptor antagonist 2 for OX2) minimize off-target effects, enabling precise mechanistic studies. For example, EMPA (OX2-selective) does not alter locomotor activity in rats, unlike dual antagonists that broadly suppress arousal .

Q. How is subtype selectivity quantified for orexin receptor antagonists like this compound?

Selectivity is validated via:

  • Binding assays : Measure IC50/Ki values using radioligand displacement (e.g., this compound shows 70-fold selectivity for OX2R [IC50: 4.27 nM] over OX1R [IC50: 295 nM]) .
  • Functional assays : Compare cAMP inhibition or inositol phosphate accumulation in OX1/OX2-transfected cells .
  • Crystallography : Resolve ligand-receptor interactions (e.g., JH112’s subnanomolar OX1R affinity via a single amino acid difference exploited in docking) .

Q. What in vivo models are appropriate for evaluating OX2-selective antagonists like this compound?

  • Sleep architecture : Polysomnography in rodents to assess latency to persistent sleep (LPS) and wake after sleep onset (WASO) .
  • Behavioral assays : Orexin-B-induced hyperlocomotion tests (EMPA blocks OX2-mediated locomotion without affecting feeding) .
  • Autoradiography : Ex vivo receptor occupancy in brain sections to confirm blood-brain barrier penetration .

Q. How do researchers address cross-reactivity of orexin antagonists with non-orexin GPCRs?

  • Panels of off-target receptors : Screen against 100+ GPCRs (e.g., JH112 showed >1,000-fold selectivity over non-orexin GPCRs) .
  • Kinetic assays : Measure association/dissociation rates to identify nonspecific binding .

Advanced Research Questions

Q. How can structural differences between OX1 and OX2 receptors guide the design of subtype-selective antagonists?

  • Single amino acid targeting : Exploit divergent residues (e.g., OX1R’s Tyr³¹⁸ vs. OX2R’s Phe³⁴⁰) using molecular docking and mutagenesis. JH112’s selectivity was achieved by optimizing hydrogen bonding with OX1R’s Tyr³¹⁸ while introducing steric clashes in OX2R .
  • Enantiospecific synthesis : Resolve racemic mixtures to enhance potency (e.g., JH112’s enantiomer showed 75-fold OX1R selectivity) .

Q. What experimental strategies resolve functional selectivity (e.g., Gq vs. β-arrestin signaling) in orexin antagonist pharmacology?

  • Bias factor calculation : Compare efficacy ratios for Gq (calcium flux) and β-arrestin recruitment (BRET assays). JH112 acts as an insurmountable antagonist for β-arrestin-2, suggesting pathway-specific blockade .
  • Kinetic profiling : Use slow-diffusing antagonists to probe temporal signaling effects .

Q. How can researchers reconcile discrepancies between in vitro binding affinity and in vivo efficacy of OX2 antagonists?

  • Pharmacokinetic profiling : Assess brain penetration (e.g., EMPA’s ex vivo receptor occupancy correlates with in vivo efficacy despite moderate in vitro affinity) .
  • Dose-response modeling : Apply multiple comparison procedures (e.g., daridorexant’s dose-dependent WASO reduction in elderly patients despite similar in vitro Ki to dual antagonists) .

Q. What mechanisms underlie cross-talk between orexin receptors and other GPCRs (e.g., cannabinoid CB1)?

  • Heterologous systems : Co-express OX1R and CB1 in HEK293 cells to study receptor heterodimerization (e.g., CB1 activation hypersensitizes OX1R via allosteric modulation, blocked by SR141716) .
  • Behavioral synergy : Test combined antagonist effects in feeding or addiction models (e.g., OX1R blockade attenuates HFD consumption without CB1 involvement) .

Q. How do sex and age variables impact the pharmacological effects of orexin antagonists in preclinical models?

  • c-Fos mapping : Compare neuronal activation in adult vs. adolescent rodents (e.g., OX1R antagonism alters pPVT-IL circuitry in adult females but BLA-CeA in adolescents) .
  • Dose titration : Adjust for metabolic differences (e.g., daridorexant’s efficacy in elderly patients required 10–50 mg doses due to reduced clearance) .

Methodological Considerations for Data Contradictions

Q. How should researchers interpret conflicting results from OX2 antagonists in feeding vs. locomotor assays?

  • Model specificity : EMPA blocks OX2-mediated hyperlocomotion but not feeding, suggesting pathway divergence (OX2’s role in locomotion vs. OX1 in feeding) .
  • Temporal factors : Acute vs. chronic dosing (e.g., OX1R antagonism reduces initial HFD intake but not escalation) .

Q. What advanced techniques validate target engagement of this compound in neural circuits?

  • Ex vivo receptor occupancy : Combine autoradiography with behavioral assays to correlate brain concentration with efficacy .
  • Chemogenetic silencing : Pair antagonists with DREADDs to isolate OX2-specific pathways in sleep or addiction models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.